Deruxtecan-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

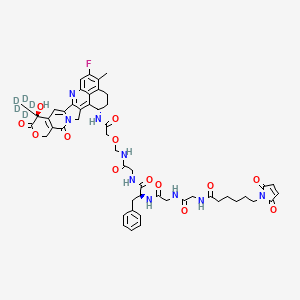

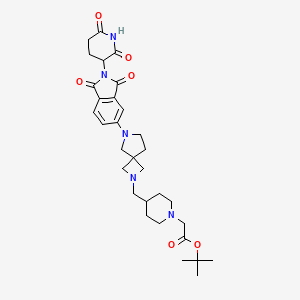

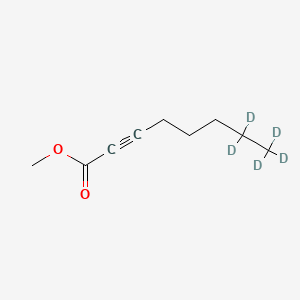

Deruxtecan-d5 is a deuterium-labeled derivative of deruxtecan, a compound known for its role as a topoisomerase I inhibitor. Deruxtecan is often linked to specific monoclonal antibodies to form antibody-drug conjugates, such as trastuzumab deruxtecan, which is used in the treatment of various cancers, including breast cancer and gastric cancer .

Métodos De Preparación

Deruxtecan-d5 is synthesized by labeling deruxtecan with deuterium. The synthetic route involves the conjugation of a DX-8951 derivative (DXd) with a maleimide-GGFG peptide linker . The preparation of this compound typically involves the following steps:

Synthesis of DX-8951 Derivative (DXd): The DX-8951 derivative is synthesized through a series of chemical reactions, including esterification and amidation.

Conjugation with Peptide Linker: The DXd is then conjugated with a maleimide-GGFG peptide linker through a thiol-maleimide reaction.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the compound to produce this compound.

Análisis De Reacciones Químicas

Deruxtecan-d5 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amine groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: Nucleophilic substitution reactions can take place at the halogenated sites of the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Deruxtecan-d5 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of deruxtecan in biological samples.

Biology: The compound is used in biological studies to investigate the metabolism and pharmacokinetics of deruxtecan.

Medicine: this compound is utilized in preclinical and clinical studies to evaluate the efficacy and safety of deruxtecan-based therapies.

Industry: It is employed in the pharmaceutical industry for the development and quality control of deruxtecan-containing drugs.

Mecanismo De Acción

Deruxtecan-d5 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound is linked to a monoclonal antibody that targets specific cancer cells, allowing for targeted delivery of the cytotoxic agent. Upon internalization, the linker is cleaved by lysosomal enzymes, releasing the active DXd payload. The DXd then enters the nucleus, causing DNA damage and inducing apoptotic cell death .

Comparación Con Compuestos Similares

Deruxtecan-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Trastuzumab deruxtecan (T-DXd): An antibody-drug conjugate used in cancer therapy.

DS-8201: Another derivative of deruxtecan used in the treatment of HER2-positive cancers.

U3-1402: A deruxtecan-based compound used in targeted cancer therapy.

These compounds share similar mechanisms of action but differ in their specific applications and molecular targets.

Propiedades

Fórmula molecular |

C52H56FN9O13 |

|---|---|

Peso molecular |

1039.1 g/mol |

Nombre IUPAC |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i1D3,3D2 |

Clave InChI |

WXNSCLIZKHLNSG-DNDMXPSKSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)

![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)

![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)

![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)

![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)